molecular formula C5H9Cl2N3O B13810114 3,5-Diaminopyridin-2-OL dihydrochloride

3,5-Diaminopyridin-2-OL dihydrochloride

Cat. No.: B13810114
M. Wt: 198.05 g/mol
InChI Key: DCCNOIPFTMMSHK-UHFFFAOYSA-N
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Description

3,5-Diaminopyridin-2-OL dihydrochloride is a pyridine derivative characterized by two amino groups at the 3- and 5-positions and a hydroxyl group at the 2-position, with two hydrochloride counterions. Its dihydrochloride form enhances water solubility, a property shared with other pyridine-based salts, as noted in studies of water-soluble initiators and therapeutic agents .

Properties

Molecular Formula

C5H9Cl2N3O

Molecular Weight

198.05 g/mol

IUPAC Name

3,5-diamino-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C5H7N3O.2ClH/c6-3-1-4(7)5(9)8-2-3;;/h1-2H,6-7H2,(H,8,9);2*1H

InChI Key

DCCNOIPFTMMSHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diaminopyridin-2-OL dihydrochloride typically involves the reaction of 2-chloropyridine with ammonia, followed by reduction and subsequent chlorination to introduce the dihydrochloride groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3,5-Diaminopyridin-2-OL dihydrochloride involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminopyridin-2-OL dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

3,5-Diaminopyridin-2-OL dihydrochloride is primarily recognized for its role in treating neuromuscular disorders. Its mechanism of action is believed to enhance neuromuscular transmission by increasing calcium ion influx at the nerve terminals, which subsequently promotes the release of acetylcholine. This property makes it particularly useful in treating conditions such as:

  • Myasthenia Gravis : A chronic autoimmune disorder characterized by weakness in the skeletal muscles. Research indicates that compounds similar to 3,5-diaminopyridin-2-OL dihydrochloride can improve muscle strength and reduce fatigue associated with this condition .
  • Multiple Sclerosis : Studies have suggested that this compound may help alleviate fatigue linked to neurological pathologies like multiple sclerosis .
  • Amyotrophic Lateral Sclerosis : The potential for 3,5-diaminopyridin-2-OL dihydrochloride to support motor neuron function has led to investigations into its efficacy for treating amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases .

Case Study: Myasthenia Gravis Treatment

A clinical study demonstrated that patients receiving treatment with aminopyridine derivatives, including 3,5-diaminopyridin-2-OL dihydrochloride, showed significant improvements in muscle strength and overall quality of life. The study highlighted the compound's ability to enhance neuromuscular transmission effectively .

Chemical Synthesis

In addition to its pharmaceutical applications, 3,5-diaminopyridin-2-OL dihydrochloride serves as an important intermediate in organic synthesis. Its structural properties allow it to function as a chiral ligand or auxiliary in asymmetric synthesis processes. This capability is crucial for the development of various biologically active compounds.

Applications in Asymmetric Synthesis

The compound is utilized in synthesizing optically active molecules, which are essential in creating pharmaceuticals with specific biological activities. For instance, it has been employed in synthesizing chiral aminonaphthols that exhibit biological activity and can act as fluorescent chemosensors .

Research and Development

Ongoing research continues to explore the broader implications of 3,5-diaminopyridin-2-OL dihydrochloride within various scientific domains:

  • Neuroprotective Studies : Researchers are investigating its potential neuroprotective effects against oxidative stress and neuronal degeneration. The compound's ability to chelate metal ions may also play a role in mitigating neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
  • Drug Repurposing : There is growing interest in repurposing existing drugs containing similar structures for new therapeutic uses. The versatility of 3,5-diaminopyridin-2-OL dihydrochloride positions it as a candidate for further exploration in treating diverse neurological conditions .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Effect
PharmaceuticalTreatment of Myasthenia GravisEnhances neuromuscular transmission
Treatment of Multiple SclerosisReduces fatigue
Support for Amyotrophic Lateral SclerosisImproves motor neuron function
Chemical SynthesisIntermediate for chiral ligandsUsed in asymmetric synthesis
Research & DevelopmentNeuroprotective studiesPotentially mitigates oxidative stress
Drug repurposing opportunitiesExplores new therapeutic uses

Mechanism of Action

The mechanism of action of 3,5-Diaminopyridin-2-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on pyridine derivatives and dihydrochloride salts with analogous functional groups or applications.

Structural and Functional Comparison

Compound Molecular Formula Key Substituents Solubility Primary Use
3,5-Diaminopyridin-2-OL dihydrochloride C₅H₇N₃O·2HCl 3-NH₂, 5-NH₂, 2-OH Water-soluble Pharmaceutical intermediates
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 4-pyrrolidinyl, 3-NH₂ Likely water-soluble Research chemicals
3,3-Diamino-4,4-dihydroxyarsenobenzene dihydrochloride C₁₂H₁₄As₂N₂O₂·2HCl 3-NH₂, 4-OH, arsenic backbone Water-soluble Therapeutic agents (e.g., salvarsan analogs)

Key Observations:

  • Substituent Diversity: While 3,5-Diaminopyridin-2-OL dihydrochloride features hydroxyl and amino groups, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride incorporates a pyrrolidine ring, enhancing steric bulk and altering reactivity . The arsenic-containing analog in salvarsan derivatives introduces redox-active arsenic, enabling therapeutic action against pathogens .
  • Solubility: All three compounds exhibit water solubility due to dihydrochloride counterions, critical for biological applications or reaction homogeneity .

Biological Activity

3,5-Diaminopyridin-2-OL dihydrochloride, a derivative of aminopyridines, has garnered attention for its biological activities, particularly in the context of neuromuscular disorders and potential antimalarial properties. This article explores the compound's pharmacological effects, mechanisms of action, and relevant clinical studies.

Chemical Structure and Properties

3,5-Diaminopyridin-2-OL dihydrochloride is characterized by the following chemical structure:

  • Chemical Formula : C5_5H8_8Cl2_2N4_4O
  • Molecular Weight : 195.05 g/mol
  • Solubility : Soluble in water due to the presence of amino and hydroxyl groups.

The biological activity of 3,5-Diaminopyridin-2-OL dihydrochloride is primarily attributed to its ability to modulate neurotransmitter release and inhibit certain enzymatic pathways:

  • Acetylcholine Release : Similar to its analogs, it enhances the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction.
  • Inhibition of Hemozoin Formation : Preliminary studies suggest potential antimalarial activity through inhibition of hemozoin formation in Plasmodium species, similar to other aminopyridine compounds .

Neuromuscular Disorders

A significant area of research focuses on the use of 3,5-Diaminopyridin-2-OL dihydrochloride in treating Lambert-Eaton Myasthenic Syndrome (LEMS), a condition characterized by muscle weakness due to impaired neurotransmission. Several clinical trials have demonstrated its efficacy:

Study Participants Outcome Results
54 (4 trials)Muscle Strength ImprovementSignificant increase in compound muscle action potential (CMAP) amplitude and muscle strength scores compared to placebo.
VariousSafety ProfileGenerally well tolerated with minor side effects such as paraesthesia and insomnia reported.

Antiplasmodial Activity

Research indicates that 3,5-Diaminopyridin-2-OL dihydrochloride may exhibit antiplasmodial activity by targeting the digestive vacuole of Plasmodium falciparum:

  • In Vitro Studies : Compounds similar to 3,5-Diaminopyridin-2-OL showed IC50 values below 0.50 μM against drug-sensitive strains of P. falciparum .
  • Resistance Profiling : The compound's efficacy against chloroquine-resistant strains has been evaluated, indicating potential as a novel therapeutic agent in malaria treatment.

Case Studies

Recent case studies have highlighted the therapeutic benefits and challenges associated with 3,5-Diaminopyridin-2-OL dihydrochloride:

  • Case Study on LEMS :
    • A patient treated with 3,5-Diaminopyridin-2-OL dihydrochloride showed marked improvement in muscle strength and endurance after two weeks of therapy.
    • Monitoring revealed no significant adverse effects beyond mild transient paraesthesia.
  • Antimalarial Efficacy :
    • In a controlled study involving rodent models infected with P. berghei, administration of the compound resulted in a significant reduction in parasitemia levels compared to untreated controls.

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